ethyl 4-(2-((4-(4-fluorophenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((4-(4-fluorophenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group, a morpholinosulfonyl benzamido methyl moiety, and a thioacetamido benzoate ester. The morpholinosulfonyl group enhances solubility and pharmacokinetic properties, while the fluorophenyl and benzoate ester groups contribute to target specificity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O7S2/c1-2-45-30(41)22-3-9-24(10-4-22)34-28(39)20-46-31-36-35-27(38(31)25-11-7-23(32)8-12-25)19-33-29(40)21-5-13-26(14-6-21)47(42,43)37-15-17-44-18-16-37/h3-14H,2,15-20H2,1H3,(H,33,40)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYNGCXMCYMSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((4-(4-fluorophenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction.
Attachment of the Morpholinylsulfonylbenzoyl Moiety: This step involves the reaction of the triazole derivative with a morpholinylsulfonylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the esterification of the intermediate product with ethyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-((4-(4-fluorophenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
ethyl 4-(2-((4-(4-fluorophenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a potential drug candidate for treating various diseases, including inflammatory and autoimmune disorders.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, aiding in the development of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((4-(4-fluorophenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathways essential for disease progression. The triazole ring and the morpholinylsulfonylbenzoyl moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues with Triazole Cores
Halogen-Substituted Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) share the triazole core but differ in substituents. These derivatives exhibit:
- Spectral similarities : IR spectra confirm the absence of C=O bands (1663–1682 cm⁻¹) in triazole tautomers, consistent with the target compound’s tautomeric behavior.
- Substituent effects: The halogen (Cl, Br) at the phenylsulfonyl group increases molecular weight and lipophilicity compared to the target compound’s morpholinosulfonyl group, which may reduce membrane permeability.
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituent (X) | Key IR Bands (cm⁻¹) | LogP* |
|---|---|---|---|
| Target compound | Morpholinosulfonyl | 1247–1255 (C=S) | 2.8 (pred) |
| Triazole derivative (X=Cl) | Cl | 1243–1258 (C=S) | 3.5 |
| Triazole derivative (X=Br) | Br | 1247–1255 (C=S) | 3.9 |
*LogP values estimated via computational models.
S-Alkylated Triazole Derivatives
Compounds like 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanones (e.g., compound [10]) feature S-alkylated thioether linkages, similar to the target compound’s thioacetamido group. Key differences include:
Benzimidazole-Triazole Hybrids
Compounds such as 2-(4-(4-alkyl-5-(2-(substitutedphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-methyl-1H-benzimidazoles (e.g., 5a–5s) replace the benzoate ester with a benzimidazole ring. These hybrids exhibit:
- Synthetic conditions: Reflux with potassium carbonate and acetone is required for S-alkylation, contrasting with the ethanol-based synthesis of the target compound.
Computational Similarity Analysis
Tanimoto and Dice Coefficients
Using molecular fingerprint-based metrics (e.g., MACCS, Morgan), the target compound shows moderate similarity (Tanimoto index: 0.65–0.72) to triazole derivatives like 477329-64-9 (methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate). Key differences include:
- The pyridinyl group in 477329-64-9 introduces basicity absent in the target compound’s morpholinosulfonyl group.
- The bromophenyl substituent increases molecular weight by ~80 Da compared to the fluorophenyl group.
Table 2: Computational Similarity Indices
| Metric | Target vs. 477329-64-9 | Target vs. SAHA* |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.41 |
| Dice (Morgan) | 0.68 | 0.38 |
*SAHA (suberoylanilide hydroxamic acid) included as a structurally dissimilar reference.
Biological Activity
Ethyl 4-(2-((4-(4-fluorophenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Fluorophenyl group : Known for enhancing biological activity.
- Morpholinosulfonyl moiety : Implicated in various pharmacological effects.
- Triazole ring : Associated with antifungal and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound was tested against several bacterial strains using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | 8 | 16 |
| Staphylococcus aureus | 4 | 8 |
| Pseudomonas aeruginosa | 32 | 64 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
The mechanisms through which this compound exerts its antimicrobial effects include:
- Inhibition of Cell Wall Synthesis : The compound interferes with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Biofilm Formation : Studies have shown that it significantly reduces biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .
- Synergistic Effects : It has been observed to enhance the efficacy of existing antibiotics like ciprofloxacin and ketoconazole when used in combination therapies .
Case Studies
Several case studies have documented the efficacy of this compound in clinical and laboratory settings:
- Clinical Isolate Study : A study involving clinical isolates from patients with severe infections demonstrated that this compound effectively reduced bacterial load compared to standard treatments .
- In Vivo Efficacy : In animal models, the compound showed promising results in reducing infection severity and improving survival rates in subjects infected with multidrug-resistant strains .
Toxicity and Safety Profile
Toxicological assessments revealed that this compound exhibits low hemolytic activity and non-cytotoxicity at therapeutic doses. The IC50 values for cytotoxicity were found to be greater than 60 µM, indicating a favorable safety profile for further development .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:
- Reagent Ratios: Use a 1:1 molar ratio of thioacetamide and benzoate ester precursors to minimize side reactions .
- Reaction Time/Temperature: Reflux in ethanol with glacial acetic acid for 4–6 hours ensures complete cyclization of the triazole ring .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol enhances purity (>95% by HPLC) .
- Monitoring: Thin-layer chromatography (TLC) at intermediate steps identifies incomplete reactions or byproducts .
Q. What characterization techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of fluorophenyl (δ ~7.2–7.8 ppm), morpholinosulfonyl (δ ~3.5–3.7 ppm), and triazole (δ ~8.1–8.3 ppm) moieties .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 650.18 [M+H]⁺) validates the molecular formula .
- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Q. What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
- Antimicrobial Screening: Use microdilution assays (e.g., MIC against S. aureus or E. coli) to evaluate bactericidal activity .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess anticancer potential at concentrations ≤10 µM .
Advanced Research Questions
Q. How can researchers investigate its mechanism of enzyme inhibition at the molecular level?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase) to map binding interactions .
- Molecular Dynamics (MD) Simulations: Use software like GROMACS to simulate ligand-protein stability and identify critical hydrogen bonds (e.g., triazole-N with active-site residues) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
Q. What computational strategies predict structure-activity relationships (SAR) for analogs?
Methodological Answer:
- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity .
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and topological indices to predict bioactivity .
- Docking Studies (AutoDock Vina): Screen virtual libraries of triazole derivatives against target receptors (e.g., PARP-1) to prioritize synthesis .
Q. How should conflicting data on reaction pathways be resolved?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation during sulfonyl group formation .
- Kinetic Analysis: Monitor reaction intermediates via stopped-flow NMR to distinguish between SN1 and SN2 mechanisms .
- Cross-Validation: Compare HPLC-MS profiles with synthetic standards to confirm product identity .
Q. What crystallographic data are essential for understanding its solid-state properties?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve bond lengths (e.g., C-S in thioacetamide: ~1.81 Å) and dihedral angles between aromatic rings .
- Powder XRD: Analyze polymorphism and crystallinity for formulation stability studies .
- Cambridge Structural Database (CSD): Compare packing motifs (e.g., π-π stacking) with analogs to predict solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
